N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a chemical compound with the empirical formula C11H13ClN2O2 . It has a molecular weight of 240.69 g/mol . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide isCC(C)(C)C(=O)Nc1ccnc(Cl)c1C=O
. The InChI representation is 1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16)
. Physical And Chemical Properties Analysis
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide is a solid compound . Its molecular weight is 240.69 g/mol . The compound’s empirical formula is C11H13ClN2O2 .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of 2-pivalamido-3H-pyrimidin-4-one derivatives, where a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been discovered. This process has proven to be convenient for hydrolyzing the pivalamido group of various compounds to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Pharmaceutical Applications
- In the domain of cystic fibrosis therapy, a derivative of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide, specifically N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, was identified as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study highlighted the significance of the structural conformation of bithiazole-tethering on the corrector activity (Yu et al., 2008).
Chemical Reactivity and Applications
- The compound has been involved in studies focusing on the behavior of certain molecules as strong nucleophiles towards active electrophilic compounds, leading to the formation of various pivalamides with potential applications in chemical synthesis (Al-Romaizan, 2019).
- It has also been used in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, highlighting a method involving the reaction of certain isocyanopyridines with excess organolithiums, indicating its role in facilitating complex chemical reactions (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
Photodynamic Therapy and Cancer Research
- Certain derivatives of N-(2-Chloro-3-formylpyridin-4-yl)pivalamide have been studied for their cytotoxicity and photo-enhanced cytotoxicity on tumor cells, indicating potential applications in anticancer chemotherapy. The presence of specific substituents was associated with nonclastogenic cytotoxicity, suggesting a selective action on certain cell types (Benchabane et al., 2009).
Material Science and Catalysis
- The compound has been involved in studies related to the synthesis and characterization of coordination polymers. For instance, trigonal complex [Fe2NiO(Piv)6] when linked with polypyridine ligands resulted in novel coordination polymers with diverse topologies, showcasing its relevance in material science and potential catalytic properties (Sotnik et al., 2015).
Safety And Hazards
properties
IUPAC Name |
N-(2-chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAVAYMNJCEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649796 |
Source
|
Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-3-formylpyridin-4-yl)pivalamide | |
CAS RN |
338452-91-8 |
Source
|
Record name | N-(2-Chloro-3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.